

Molecular weight and formula of 2,2-Dimethylcyclopentanone

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Compound of Interest

Compound Name: 2,2-Dimethylcyclopentanone

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An In-depth Technical Guide to 2,2-Dimethylcyclopentanone

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of **2,2-Dimethylcyclopentanone**. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Core Molecular and Physical Data

2,2-Dimethylcyclopentanone is a cyclic ketone with the chemical formula C₇H₁₂O.^[1] Its molecular weight is approximately 112.17 g/mol.^{[2][3][4]} The compound is a colorless to light yellow liquid and is primarily utilized as a key intermediate in the synthesis of various organic molecules, most notably the fungicide Metconazole.^[3]

Summary of Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[1]
Molecular Weight	112.17 g/mol	[2] [3] [4]
CAS Number	4541-32-6	[2]
Appearance	Colorless to light yellow liquid	
Boiling Point	143-145 °C	[4]
Density	0.894 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.433	[4]
Flash Point	33 °C	
Solubility	Soluble in organic solvents such as chloroform.	
InChI	1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3	[1]
InChIKey	FTGZMZBYOHMEPS-UHFFFAOYSA-N	[1]
SMILES	CC1(C)CCCC1=O	[4]

Synthesis of 2,2-Dimethylcyclopentanone

A common synthetic route to **2,2-Dimethylcyclopentanone** involves the methylation of 2-methylcyclopentanone. The following is a representative experimental protocol derived from patented industrial processes.

Experimental Protocol: Synthesis via Methylation

Materials:

- 2-Methyl-2-methoxycarbonylcyclopentanone
- Ethylene glycol

- p-Toluenesulfonic acid
- Methylcyclohexane
- Sodium metal
- 2-Methylbutanol
- Ethanol
- Ethyl acetate
- Dichloromethane
- Anhydrous sodium sulfate
- Water
- Saturated brine solution

Procedure:

- Protection of the Ketone: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-methyl-2-methoxycarbonylcyclopentanone (390 g, 2.5 mol), ethylene glycol (465 g, 7.5 mol), p-toluenesulfonic acid (43 g, 10 mol%), and methylcyclohexane (2 L). Heat the mixture to 100°C and reflux for 4-5 hours, collecting the water that forms. After the reaction is complete, cool the mixture and wash with water. Separate the organic layer, extract the aqueous layer three times with methylcyclohexane, and combine the organic extracts. Wash the combined organic phase with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal.[\[5\]](#)
- Reduction of the Ester: In a 5 L three-necked round-bottom flask, dissolve the 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal (200 g, 1 mol) in 2-methylbutanol (2 L). Heat the solution to 75°C. Carefully add sodium metal (46 g, 2 mol) in small pieces to the reaction

mixture. Maintain the temperature at 75°C for 1 hour after the addition of sodium is complete.

[5]

- Work-up of the Reduction: Cool the reaction mixture to 0°C and slowly add ethanol (1 L) to quench any unreacted sodium. Pour the mixture into water and extract three times with ethyl acetate. Combine the organic extracts, wash with water, and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-hydroxymethyl-2-methylcyclopentanone ethylene ketal.[5]
- Deprotection and Subsequent Reactions: The resulting alcohol can then be further processed. For the synthesis of **2,2-dimethylcyclopentanone**, an alternative methylation step would be required, followed by deprotection. A previously reported method involves the reaction of 2-methylcyclopentanone with dimethyl sulfate to introduce the second methyl group. However, this can lead to side products.[5]

Spectroscopic Analysis

The characterization of **2,2-Dimethylcyclopentanone** is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of **2,2-Dimethylcyclopentanone** is expected to show signals corresponding to the methyl protons and the methylene protons of the cyclopentanone ring. The two methyl groups at the C2 position are equivalent and should appear as a singlet. The methylene protons at C3, C4, and C5 will appear as multiplets.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule.[6] The spectrum is expected to show distinct peaks for the carbonyl carbon, the quaternary carbon at C2, the two equivalent methyl carbons, and the three methylene carbons of the ring.

Experimental Protocol for NMR Spectroscopy:

- Prepare a sample by dissolving approximately 10-20 mg of **2,2-Dimethylcyclopentanone** in about 0.6 mL of deuterated chloroform (CDCl₃).

- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of **2,2-Dimethylcyclopentanone** obtained by electron ionization will show the molecular ion peak (M^+) at $\text{m/z} = 112$.^[2] Common fragmentation patterns for cyclic ketones include alpha-cleavage and McLafferty rearrangement, which will result in characteristic fragment ions.

Experimental Protocol for Mass Spectrometry:

- Introduce a dilute solution of **2,2-Dimethylcyclopentanone** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification before ionization.
- Ionize the sample using a standard electron ionization source (typically 70 eV).
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Record the mass-to-charge ratio (m/z) and relative abundance of the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **2,2-Dimethylcyclopentanone** is characterized by a strong absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretching vibration, which is typically observed in the region of $1740\text{-}1750\text{ cm}^{-1}$ for five-membered cyclic ketones. Other significant absorptions include C-H stretching vibrations around $2850\text{-}3000\text{ cm}^{-1}$ and C-H bending vibrations.

Experimental Protocol for IR Spectroscopy:

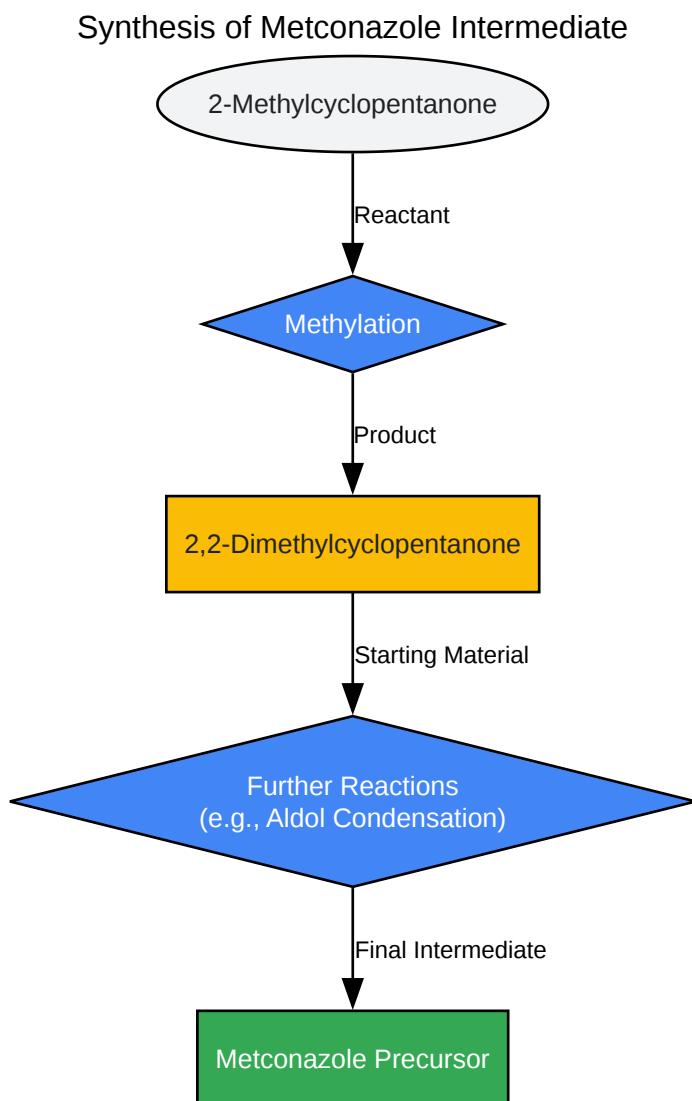
- For a liquid sample, place a drop of **2,2-Dimethylcyclopentanone** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
- Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

Applications and Reactivity

The primary application of **2,2-Dimethylcyclopentanone** is as a crucial intermediate in the synthesis of the triazole fungicide, Metconazole.^[3] Its chemical reactivity is characteristic of a ketone, making it susceptible to nucleophilic addition reactions at the carbonyl carbon. It can also undergo reactions at the alpha-carbon positions, such as enolate formation, which allows for further functionalization. Additionally, **2,2-Dimethylcyclopentanone** can undergo Baeyer-Villiger oxidation to form the corresponding lactone.^[4]

Logical Workflow for a Key Application

The following diagram illustrates the role of **2,2-Dimethylcyclopentanone** as a key building block in a multi-step organic synthesis.



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Caption: Role of **2,2-Dimethylcyclopentanone** in Synthesis.

Biological Activity

While **2,2-Dimethylcyclopentanone** is a key component in the synthesis of the biologically active fungicide Metconazole, there is limited direct research on its own biological activities or signaling pathways. One source suggests it may be a useful biochemical for proteomics research, though specific applications are not detailed.^[7] The primary significance of this compound in the life sciences and drug development lies in its role as a versatile synthetic intermediate. Further research is required to fully elucidate any intrinsic biological effects of **2,2-Dimethylcyclopentanone**.

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